4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21BrN2O4S and its molecular weight is 453.35. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of novel compounds, including zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been explored for their potential applications in photodynamic therapy (PDT). These compounds, through their exceptional fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, demonstrate significant potential as Type II photosensitizers in the treatment of cancer. The detailed spectroscopic, photophysical, and photochemical analysis of these compounds underscores their suitability and efficacy for PDT applications, offering a promising avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Enzyme Inhibition Activities
Research on benzenesulfonamide derivatives has yielded compounds with significant antimicrobial and enzyme inhibition activities. These derivatives have been synthesized and evaluated for their potential as anti-inflammatory, antimicrobial agents, and for their ability to inhibit certain enzymes. Notably, some compounds have shown promising results in inhibiting microbial growth and certain enzymes, suggesting their potential application in the development of new therapeutic agents targeting microbial infections and diseases associated with enzyme dysfunction (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008; Alyar, Ali, El-wassimy, 2016).
Environmental Monitoring and Exposure Assessment
Studies on the occurrence of benzenesulfonamide derivatives in environmental samples, particularly in outdoor air particulate matter, have highlighted their ubiquity and raised concerns regarding human exposure to these compounds. The development of analytical methods for detecting these compounds in environmental samples is crucial for assessing exposure risks and understanding their distribution in various environments. This research contributes to environmental monitoring efforts and helps in the evaluation of potential health risks associated with exposure to these chemicals (Maceira, Marcé, & Borrull, 2018).
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-4-22-16-11-14(7-10-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRLBJAYXCVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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